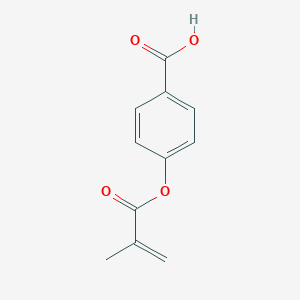

p-Methacryloyloxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylprop-2-enoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCFPDURLPJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166228 | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-10-5 | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of p-Methacryloyloxybenzoic Acid from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of p-Methacryloyloxybenzoic acid, a valuable monomer for the development of advanced polymers and functional materials. The synthesis route detailed herein involves the esterification of p-hydroxybenzoic acid with methacryloyl chloride. This guide offers a comprehensive experimental protocol, data summaries, and visual workflows to support research and development activities.

Reaction Principle and Scheme

The synthesis of this compound from p-hydroxybenzoic acid is achieved through an esterification reaction. Specifically, it involves the reaction of the phenolic hydroxyl group of p-hydroxybenzoic acid with the acid chloride group of methacryloyl chloride. This type of reaction, often conducted in the presence of a non-nucleophilic base, proceeds readily to form the desired ester and a hydrochloride salt as a byproduct. The base, typically a tertiary amine like triethylamine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

To prevent the premature polymerization of the methacrylate moiety, which is highly reactive, a radical scavenger or polymerization inhibitor is essential throughout the reaction and purification process.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Traditional conditions for the reaction of an acid chloride with an alcohol (in this case, a phenol) involve the use of a chlorinated solvent and a tertiary amine base at low temperatures to control the reaction's exothermicity[1].

2.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| p-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |

| Methacryloyl chloride | C₄H₅ClO | 104.53 | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5%, Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Butylated hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | ≥99% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |

2.2 Procedure

-

Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Preparation: Dissolve p-hydroxybenzoic acid (1.0 eq) and a catalytic amount of BHT (e.g., 200 ppm) in anhydrous dichloromethane (DCM) in the reaction flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

-

Base Addition: Add triethylamine (1.1 eq) to the reaction mixture.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Methacryloyl Chloride Addition: Dilute methacryloyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the methacryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. Methacryloyl chloride is a corrosive and water-reactive substance and should be handled with care in a fume hood[2].

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Add a small amount of BHT to the filtrate to prevent polymerization during solvent removal.

-

Remove the DCM solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, this compound.

-

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to the final purified product, is outlined below.

Data Summary

The following tables summarize typical reaction parameters and expected product characteristics. Yields and specific analytical data may vary based on the precise reaction scale and purification efficiency.

Table 1: Typical Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry (p-HBA:MAC:TEA) | 1 : 1.1 : 1.1 | A slight excess of acylating agent and base ensures complete reaction of the starting material. |

| Solvent | Anhydrous Dichloromethane | Provides good solubility for reactants and is relatively inert under reaction conditions. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |

| Reaction Time | 12 - 24 hours | Typical duration for complete esterification under these conditions. |

| Inhibitor | BHT (~200 ppm) | Prevents radical polymerization of the methacrylate group[1]. |

Table 2: Product Characterization

| Property | Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol [3] |

| CAS Number | 15721-10-5[3] |

| Appearance | White to off-white crystalline solid |

| Expected ¹H NMR Signals (CDCl₃) | δ (ppm): ~8.1 (d, Ar-H), ~7.2 (d, Ar-H), ~6.3 (s, vinyl-H), ~5.8 (s, vinyl-H), ~2.1 (s, methyl-H). Carboxylic acid proton may be broad or not observed. |

| Expected IR Peaks (cm⁻¹) | ~1730 (ester C=O), ~1690 (acid C=O), ~1635 (C=C), ~3000-3300 (broad, acid O-H) |

References

A-Methacryloyloxybenzoic Acid: A Technical Guide for Researchers

Introduction

a-Methacryloyloxybenzoic acid, a functionalized monomer, and its polymeric derivatives have garnered significant interest within the scientific community, particularly in the fields of drug delivery, biomaterials, and polymer chemistry. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, polymerization, and potential biological applications of p-Methacryloyloxybenzoic acid, an isomer of significant interest. The information is tailored for researchers, scientists, and professionals engaged in drug development and materials science.

Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its molecular formula and weight.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with methacryloyl chloride. This reaction covalently links the methacryloyl group to the phenolic hydroxyl group of the benzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxybenzoic acid

-

Methacryloyl chloride

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid in the anhydrous solvent.

-

Add a stoichiometric equivalent of the base (e.g., triethylamine) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the characteristic protons of the vinyl group, aromatic ring, and methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the ester carbonyl, carboxylic acid carbonyl, and C=C double bond.

Polymerization

This compound can be polymerized through free-radical polymerization to yield poly(this compound). Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., dimethylformamide, toluene)

-

Standard polymerization glassware

Procedure:

-

Dissolve the this compound monomer and AIBN in the chosen solvent in a reaction vessel.

-

De-gas the solution to remove oxygen, which can inhibit the polymerization reaction. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80 °C).

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol, ethanol), followed by filtration and drying.

Synthesis and polymerization workflow of this compound.

Applications in Drug Delivery

The polymeric form of methacryloyloxybenzoic acid has shown promise as a carrier for controlled drug release. The carboxylic acid moiety provides a site for drug conjugation or pH-responsive behavior, while the polymer backbone can be tailored to control degradation and release kinetics.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

Materials:

-

Poly(this compound)

-

Drug of interest

-

Solvent for polymer and drug (e.g., acetone, dichloromethane)

-

Aqueous solution (often containing a surfactant like PVA or Pluronic)

-

Homogenizer or sonicator

Procedure:

-

Dissolve the polymer and the drug in a water-immiscible organic solvent.

-

Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

-

The nanoparticles are then collected by centrifugation, washed to remove excess surfactant and unloaded drug, and can be lyophilized for long-term storage.

Biological Activity and Cytotoxicity

The biological properties of methacryloyloxybenzoic acid and its polymers are of critical importance for their application in drug delivery and biomaterials. Studies on the ortho-isomer, o-methacryloyloxybenzoic acid, have indicated that its polymers possess anti-inflammatory activities.[1] This suggests that polymers of this compound may also exhibit similar properties, potentially through the inhibition of inflammatory pathways.

Potential Signaling Pathway Involvement

Based on the structural similarity to other anti-inflammatory agents, it is hypothesized that poly(methacryloyloxybenzoic acid) may exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of its activation is a common mechanism for anti-inflammatory drugs.

Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the safety profile of this compound or its polymer, in vitro cytotoxicity assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., fibroblasts, macrophages)

-

Cell culture medium and supplements

-

This compound or its polymer

-

MTT reagent

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound or its polymer) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.

Conclusion

This compound is a versatile monomer with significant potential for the development of advanced materials, particularly for biomedical applications. Its straightforward synthesis and polymerization allow for the creation of polymers with tunable properties. The presence of the carboxylic acid group offers a handle for drug attachment and pH-responsive behavior, making its polymers attractive candidates for controlled drug delivery systems. While preliminary evidence from related isomers suggests potential anti-inflammatory activity, further research is required to fully elucidate the biological effects, including specific signaling pathway modulation and a comprehensive cytotoxicity profile, of this compound and its polymers. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis, polymerization, and biological evaluation of this promising compound.

References

A Technical Guide to the Solubility of a-Methacryloyloxybenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Methacryloyloxybenzoic acid, a term that generally refers to one of three isomers (ortho-, meta-, or para-), is an organic compound of interest in polymer chemistry and materials science. The solubility of this monomer is a critical parameter for its polymerization, formulation, and application in various fields, including drug delivery systems and dental materials. Understanding its behavior in different organic solvents is essential for process design, reaction kinetics, and achieving desired material properties.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for the isomers of a-Methacryloyloxybenzoic acid. This guide, therefore, aims to provide a robust framework for researchers to understand and determine the solubility of these compounds. It outlines the predicted solubility based on chemical structure, presents a detailed experimental protocol for quantitative analysis, and visualizes the experimental workflow.

The isomers of a-Methacryloyloxybenzoic acid are:

-

2-Methacryloyloxybenzoic acid (o-Methacryloyloxybenzoic acid)

-

3-Methacryloyloxybenzoic acid (m-Methacryloyloxybenzoic acid)

-

4-Methacryloyloxybenzoic acid (p-Methacryloyloxybenzoic acid; CAS No: 15721-10-5)[1][2]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][4][5] The structure of a-Methacryloyloxybenzoic acid contains both polar and non-polar regions, which will dictate its solubility in various organic solvents.

-

Polar Characteristics: The presence of a carboxylic acid (-COOH) group and an ester (-COO-) group allows for hydrogen bonding and dipole-dipole interactions.[6][7][8]

-

Non-Polar Characteristics: The benzene ring and the methyl group on the methacrylate moiety contribute to the non-polar character of the molecule.

Based on this structure, a-Methacryloyloxybenzoic acid is expected to be more soluble in polar organic solvents and less soluble in non-polar organic solvents.

Quantitative Solubility Data

As of the latest search, no specific quantitative solubility data for any isomer of a-Methacryloyloxybenzoic acid in common organic solvents has been found in publicly accessible literature. The following table reflects this absence of data.

| Solvent | Chemical Formula | Polarity | Solubility of a-Methacryloyloxybenzoic acid ( g/100 mL at 25°C) |

| Ethanol | C₂H₅OH | Polar | Data not available |

| Methanol | CH₃OH | Polar | Data not available |

| Acetone | C₃H₆O | Polar | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar | Data not available |

| Toluene | C₇H₈ | Non-Polar | Data not available |

| Hexane | C₆H₁₄ | Non-Polar | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for the experimental determination of the solubility of a-Methacryloyloxybenzoic acid in various organic solvents using the reliable shake-flask method.[9]

1. Materials and Reagents:

-

a-Methacryloyloxybenzoic acid (specify isomer) of high purity (>98%)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, THF, toluene, hexane) of analytical grade

-

Deionized water

-

Small glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

2. Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Shaking incubator or isothermal water bath with a shaker

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

pH meter (for aqueous solutions, if needed)

-

Vortex mixer

-

Centrifuge

3. Procedure:

-

Preparation of Calibration Curve (if using UV-Vis or HPLC):

-

Prepare a series of standard solutions of a-Methacryloyloxybenzoic acid of known concentrations in the solvent of interest.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of a-Methacryloyloxybenzoic acid to a series of vials containing a known volume (e.g., 5 mL) of each organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette with a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using UV-Vis spectrophotometry or HPLC to determine the concentration of the dissolved a-Methacryloyloxybenzoic acid.

-

4. Data Analysis and Calculation:

-

From the calibration curve, determine the concentration of a-Methacryloyloxybenzoic acid in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. saltise.ca [saltise.ca]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

a-Methacryloyloxybenzoic acid physical and chemical properties

An In-depth Technical Guide to p-Methacryloyloxybenzoic Acid: Core Physical and Chemical Properties for Researchers

Introduction

This compound, also known as 4-(2-methylprop-2-enoyloxy)benzoic acid, is an organic compound with significant potential in polymer chemistry and drug delivery systems. As a derivative of both methacrylic acid and benzoic acid, it combines the polymerizable nature of the methacrylate group with the functional properties of a carboxylic acid attached to a benzene ring. This unique structure allows it to be used as a monomer in the synthesis of functional polymers with applications in creating amphiphilic polyelectrolytes for controlled drug release. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value |

| CAS Number | 15721-10-5[1][2] |

| Molecular Formula | C₁₁H₁₀O₄[1][2] |

| Molecular Weight | 206.19 g/mol [1][2] |

| Boiling Point | 371.8°C at 760 mmHg[1] |

| Density | 1.23 g/cm³[1] |

| Flash Point | 147.3°C[1] |

| Refractive Index | 1.549[1] |

| Vapor Pressure | 3.47E-06 mmHg at 25°C[1] |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/n[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of p-hydroxybenzoic acid with methacryloyl chloride.[3]

Materials:

-

p-Hydroxybenzoic acid (purified, 45g, 0.326 mol)

-

5% Sodium hydroxide (NaOH) aqueous solution (600 ml)

-

Methacryloyl chloride (predistilled, 37.5g, 0.359 mol)

-

Ice

-

Nitrogen blanket

Procedure:

-

A solution of 45g (0.326 mol) of purified p-hydroxybenzoic acid in 600 ml of 5% NaOH aqueous solution is prepared in a suitable reaction vessel.

-

The vessel is placed under a nitrogen blanket and cooled with an ice bath.

-

While stirring, 37.5g (0.359 mol) of predistilled methacryloyl chloride is added dropwise to the solution over approximately 1 hour.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The clear solution is then acidified to precipitate the product.

-

The resulting solid, this compound, is collected, purified, and dried.

Reactivity and Polymerization

The methacrylate group in this compound allows it to undergo polymerization to form poly(this compound). This polymerization can be initiated using various methods, including free-radical initiators or radiation.

Polymerization in Liquid Crystalline Media

One notable study investigated the polymerization of this compound within a smectic and a nematic mesophase to produce stereospecific polymers.[4]

Experimental Details:

-

Nematogen: Heptyloxybenzoic acid

-

Smectogen: Cetyloxybenzoic acid

-

Initiator (Nematic Phase): Benzoyl peroxide[4]

-

Initiator (Smectic Phase): UV radiation on thin films deposited on mica plates[4]

The tacticity of the resulting polymers was analyzed using infrared and NMR spectroscopy. The study found an increase in the isotactic component when the polymerization was carried out in the nematic and smectic states, which was attributed to the steric organization of the monomer in the mesophase.[4]

Applications in Drug Delivery

Poly(methacryloyloxy-o-benzoic acid), an amphiphilic weak polyelectrolyte derived from the ortho-isomer, has been investigated as a carrier for the controlled release of cationic drugs.[5][6] The polymer forms water-insoluble complexes with cationic drugs, such as propranolol HCl and labetalol HCl, through secondary forces. These complexes are designed to release the bound drug in ionic media.[5][6]

The release mechanism is pH-dependent. For instance, a complex with propranolol showed rapid release in simulated gastric fluid (pH 1.2) but a diffusion-controlled release at higher pH values (6.8 and 7.4).[5][6] In contrast, a complex with the less water-soluble drug labetalol exhibited controlled release across all tested pH values, with the release being governed by the erosion of the compressed tablet.[5] These findings suggest that polymers of methacryloyloxybenzoic acid are promising carriers for oral drug delivery systems, particularly for poorly soluble cationic drugs.[5]

Biological Activities

Currently, there is limited specific information in the public domain regarding the biological activities of this compound itself. However, its constituent parts, hydroxybenzoic acids, are known to possess a range of biological activities. For example, p-hydroxybenzoic acid has been reported to have antifungal, antimutagenic, and antimicrobial activities.[7] Further research is required to determine if these properties are retained or modified in the polymeric form or in the monomer itself.

References

An In-depth Technical Guide to the Spectroscopic Analysis of a-Methacryloyloxybenzoic Acid

This guide provides a detailed analysis of a-Methacryloyloxybenzoic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are familiar with spectroscopic techniques. This document outlines predicted spectral data, standardized experimental protocols, and a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for a-Methacryloyloxybenzoic acid. This data is derived from computational models and analysis of related molecular fragments, providing a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for a-Methacryloyloxybenzoic Acid (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.15 | Doublet of doublets | 1H | Ar-H |

| ~7.65 | Triplet of doublets | 1H | Ar-H |

| ~7.30 | Triplet | 1H | Ar-H |

| ~7.20 | Doublet | 1H | Ar-H |

| ~6.35 | Singlet | 1H | =CH₂ (trans to C=O) |

| ~5.80 | Singlet | 1H | =CH₂ (cis to C=O) |

| ~2.05 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for a-Methacryloyloxybenzoic Acid (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | -COOH |

| ~165.0 | -COO- |

| ~151.0 | Ar-C (ipso, attached to -OCOO) |

| ~136.0 | =C(CH₃)- |

| ~134.0 | Ar-CH |

| ~130.0 | Ar-C (ipso, attached to -COOH) |

| ~128.0 | =CH₂ |

| ~126.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~18.5 | -CH₃ |

Table 3: Predicted FT-IR Data for a-Methacryloyloxybenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic & Vinylic) |

| ~2980 - 2900 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1635 | Medium | C=C stretch (Alkenyl) |

| ~1600, 1580, 1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~940 | Medium | =C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a solid organic compound like a-Methacryloyloxybenzoic acid.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry a-Methacryloyloxybenzoic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

-

¹³C NMR Spectroscopy:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid a-Methacryloyloxybenzoic acid powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and interpretation process.

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

Caption: Logical workflow for spectroscopic data interpretation.

An In-depth Technical Guide to a-Methacryloyloxybenzoic Acid: Upstream Synthesis and Downstream Chemical Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis (upstream products) and subsequent chemical transformations (downstream products) of a-methacryloyloxybenzoic acid. This monomer is a valuable building block in polymer chemistry and material science, with potential applications in drug delivery and specialty polymers. This document details the experimental protocols for its synthesis and polymerization, presents key quantitative data in structured tables, and visualizes the chemical pathways using DOT language diagrams.

Upstream Products: Synthesis of a-Methacryloyloxybenzoic Acid

The primary route for the synthesis of a-methacryloyloxybenzoic acid involves the esterification of a hydroxybenzoic acid with a reactive methacrylic acid derivative. The most common and efficient method is the Schotten-Baumann reaction, which utilizes methacryloyl chloride and a hydroxybenzoic acid isomer (ortho-, meta-, or para-) in the presence of a base.

Synthesis Pathway

The synthesis of para-methacryloyloxybenzoic acid is illustrated below. The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of 4-hydroxybenzoic acid attacks the carbonyl carbon of methacryloyl chloride.

Caption: Synthesis of this compound via Schotten-Baumann Reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid

-

Methacryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid

-

Ethanol

-

Acetone

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide at 0-5 °C.

-

While maintaining the temperature below 5 °C, add methacryloyl chloride dropwise to the stirred solution.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

For purification, recrystallize the crude product from a suitable solvent system such as glacial acetic acid, ethanol, or acetone.

-

Dry the purified crystals in a vacuum oven.

Quantitative Data for Synthesis

| Parameter | Value |

| Molar Ratio (4-HBA : MAC : NaOH) | 1 : 1.1 : 2.2 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 48% |

| Melting Point | 167-169 °C |

Downstream Chemical Products

The primary downstream application of a-methacryloyloxybenzoic acid is its polymerization to form poly(a-methacryloyloxybenzoic acid). The presence of both a polymerizable methacrylate group and a reactive carboxylic acid group also allows for a variety of other chemical modifications, leading to a range of functional polymers and small molecules.

Polymerization of a-Methacryloyloxybenzoic Acid

a-Methacryloyloxybenzoic acid can undergo free-radical polymerization to yield a homopolymer. This polymer has potential applications in areas such as drug delivery, where the carboxylic acid groups can be used for drug conjugation or to impart pH-sensitivity.

The free-radical polymerization is typically initiated by a thermal or photochemical initiator.

Caption: Free-Radical Polymerization of a-Methacryloyloxybenzoic Acid.

This protocol outlines a typical solution polymerization of this compound.

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)

-

Methanol

Procedure:

-

Dissolve this compound and the initiator (AIBN or BPO) in the chosen anhydrous solvent in a polymerization flask.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Seal the flask and immerse it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a specified time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum.

| Parameter | Value |

| Monomer Concentration | Varies (e.g., 0.5 - 2 M) |

| Initiator Concentration | 0.1 - 1 mol% relative to monomer |

| Reaction Temperature | 60 - 80 °C |

| Reaction Time | 12 - 48 hours |

| Typical Molecular Weight (Mn) | 10,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

Other Downstream Reactions

The carboxylic acid group of a-methacryloyloxybenzoic acid can undergo various reactions to yield other downstream products, both before and after polymerization.

The carboxylic acid can be esterified with various alcohols to produce a range of esters. This can be useful for modifying the solubility and other properties of the monomer or the resulting polymer. The Fischer esterification is a common method.

Reaction of the carboxylic acid with primary or secondary amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), yields amides. This reaction is valuable for attaching amine-containing molecules, such as drugs or targeting ligands, to the monomer or polymer.

The following diagram illustrates the potential downstream modifications of a-methacryloyloxybenzoic acid.

Caption: Downstream Chemical Pathways of a-Methacryloyloxybenzoic Acid.

In-depth Technical Guide on the Safe Handling of p-Methacryloyloxybenzoic Acid

Chemical and Physical Properties

Limited experimental data is available for p-Methacryloyloxybenzoic acid. The following table summarizes the known physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | NIST, LookChem[1][2] |

| Molecular Weight | 206.19 g/mol | LookChem[1] |

| CAS Number | 15721-10-5 | NIST, LookChem[1][2] |

| Boiling Point | 371.8 °C at 760 mmHg | LookChem[1] |

| Flash Point | 147.3 °C | LookChem[1] |

| Density | 1.23 g/cm³ | LookChem[1] |

| Vapor Pressure | 3.47E-06 mmHg at 25°C | LookChem[1] |

| Refractive Index | 1.549 | LookChem[1] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a complete SDS, a definitive GHS classification for this compound cannot be provided. However, based on the hazards associated with its structural components (benzoic acid and a methacrylate group), the following potential hazards should be considered.

| Hazard Class | Hazard Statement (Inferred) | Basis for Inference |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Benzoic acid is a known skin irritant. Methacrylates can also cause skin irritation. |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Benzoic acid can cause serious eye damage. |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | Methacrylic acid is known to cause respiratory irritation. |

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | Benzoic acid is harmful to aquatic life. |

Pictograms (Inferred):

-

Exclamation Mark: For skin and respiratory irritation.

-

Corrosion: For serious eye damage.

Signal Word (Inferred): Danger

Handling and Storage Precautions

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or when generating dust, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | If dust can be generated, a NIOSH-approved respirator with a P2 filter for solid particles is recommended. All respiratory protection use should be in accordance with the institution's respiratory protection program. |

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Safe Handling Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Minimize the quantity of material handled at any one time.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.

-

As with other methacrylates, the presence of oxygen is often required for the inhibitor to function effectively and prevent polymerization. Therefore, it should not be stored under an inert atmosphere.

Experimental Protocols: General Procedure for Handling a Potentially Hazardous Solid Chemical

The following is a generalized workflow for handling a solid chemical with unknown or inferred hazards like this compound.

Logical Workflow: Decision Process for Handling Chemicals with Incomplete Safety Data

The following diagram illustrates a logical decision-making process for researchers when faced with a chemical that has limited safety information.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of Methacryloyloxybenzoic Acid in DMF and p-Dioxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radical polymerization of methacryloyloxybenzoic acid in dimethylformamide (DMF) and p-dioxane. The information is compiled from literature sources to guide researchers in synthesizing polymers from isomers of methacryloyloxybenzoic acid.

Introduction

The radical polymerization of methacryloyloxybenzoic acid isomers, such as p-methacryloyloxybenzoic acid and o-methacryloyloxybenzoic acid, offers a pathway to synthesize polymers with potential applications in drug delivery, biomaterials, and other advanced material sciences. The choice of solvent is critical as it can significantly influence the polymerization kinetics, polymer solubility, and the final properties of the material. This document outlines the polymerization procedures in two common solvents, DMF and p-dioxane.

Experimental Data Summary

The following table summarizes the experimental conditions and results for the radical polymerization of this compound in DMF and p-dioxane.

| Parameter | Polymerization in DMF | Polymerization in p-Dioxane | Reference |

| Monomer | This compound | This compound | [1] |

| Initiator | Azobisisobutyronitrile (AIBN) | Azobisisobutyronitrile (AIBN) | [1] |

| Solvent | Dimethylformamide (DMF) | p-Dioxane | [1] |

| Temperature | 60 °C | 60 °C | [1] |

| Observations | The polymerization proceeds in a homogeneous solution. | The polymer precipitates during polymerization. | [1] |

Note: Quantitative data on monomer conversion, polymer molecular weight, and polydispersity index were not available in the referenced literature for a direct comparison.

Experimental Protocols

3.1. Radical Polymerization of o-Methacryloyloxybenzoic Acid in p-Dioxane

This protocol is based on the homogeneous radical polymerization of o-methacryloyloxybenzoic acid.[2]

Materials:

-

o-Methacryloyloxybenzoic acid

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

1,4-Dioxane (anhydrous)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask or similar reaction vessel with a condenser

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

In a Schlenk flask, dissolve a specific amount of o-methacryloyloxybenzoic acid in anhydrous 1,4-dioxane.

-

Add the desired amount of AIBN as the initiator. A typical initiator concentration is around 0.5-2 mol% with respect to the monomer.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

-

Place the flask in a preheated oil bath at 60-80 °C under a nitrogen atmosphere.

-

Allow the polymerization to proceed for a specified time (e.g., 24-60 hours) with continuous stirring. The solution should remain homogeneous.[2]

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

3.2. Radical Polymerization of this compound in DMF and p-Dioxane

This protocol is based on the procedure described for this compound.[1]

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN)

-

Dimethylformamide (DMF, anhydrous)

-

p-Dioxane (anhydrous)

-

Benzene (for polymer isolation in the case of p-dioxane)

-

Nitrogen gas supply

-

Reaction vessel with a condenser

-

Magnetic stirrer and heating plate/oil bath

Procedure for Polymerization in DMF (Homogeneous):

-

Dissolve this compound and AIBN in anhydrous DMF in a reaction vessel.

-

Purge the solution with nitrogen for 30 minutes to remove oxygen.

-

Heat the reaction mixture to 60 °C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for the desired duration. The solution will remain as a homogeneous phase.[1]

-

Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying.

Procedure for Polymerization in p-Dioxane (Precipitation):

-

Dissolve this compound and AIBN in anhydrous p-dioxane in a reaction vessel.

-

Deoxygenate the solution with nitrogen for 30 minutes.

-

Heat the reaction to 60 °C under a nitrogen atmosphere with stirring.

-

The polymer will precipitate from the solution as it forms.[1]

-

After the desired reaction time, cool the mixture.

-

Isolate the precipitated polymer by filtration. The literature suggests boiling the isolated polymer in benzene to remove any residual monomer and initiator.[2]

-

Dry the final polymer product under vacuum.

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the radical polymerization of methacryloyloxybenzoic acid.

Caption: General workflow for the radical polymerization of methacryloyloxybenzoic acid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the solvent choice and the nature of the polymerization process.

Caption: Influence of solvent on the polymerization type for this compound.

References

Application Notes and Protocols for the Polymerization of p-Methacryloyloxybenzoic Acid in Liquid Crystalline Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of p-methacryloyloxybenzoic acid (p-MBA) within liquid crystalline media. This technique allows for the synthesis of stereoregular polymers by utilizing the anisotropic environment of liquid crystals to control the orientation of monomer molecules prior to and during polymerization. The resulting polymers with controlled tacticity have potential applications in various fields, including as specialized polymer matrices for controlled drug delivery, advanced biomaterials, and in the development of novel optical materials.

Introduction and Application Potential

Polymerization in liquid crystalline (LC) media is a powerful method to influence the stereochemistry of the resulting polymer.[1][2] By dissolving a non-mesomorphic monomer, such as this compound, in a liquid crystalline solvent, the monomer molecules can be forced to adopt a specific orientation dictated by the LC phase (nematic or smectic).[1][2] This pre-organization of monomers can lead to a significant increase in the isotactic placements in the polymer backbone, a feature not typically achievable through conventional free-radical polymerization in isotropic solutions.[1][2]

The ability to control polymer tacticity is of great interest for drug development professionals. The stereoregularity of a polymer can influence its physical and chemical properties, such as crystallinity, solubility, degradation rate, and drug-polymer interactions. For instance, stereoregular polymers can be designed to form specific microstructures for encapsulating therapeutic agents, potentially leading to more precise control over drug release kinetics. Furthermore, the unique properties of polymers synthesized in LC media could be exploited in the fabrication of advanced drug delivery systems, such as stimuli-responsive hydrogels or biocompatible coatings for medical devices.

Experimental Protocols

Synthesis of this compound (p-MBA) Monomer

This protocol describes the synthesis of p-MBA via the esterification of p-hydroxybenzoic acid with methacryloyl chloride.

Materials:

-

p-Hydroxybenzoic acid

-

Methacryloyl chloride

-

Anhydrous dioxane

-

Triethylamine

-

Hydroquinone (inhibitor)

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve p-hydroxybenzoic acid in anhydrous dioxane.

-

Add a stoichiometric amount of triethylamine to the solution to act as an HCl scavenger.

-

Add a small amount of hydroquinone to inhibit premature polymerization of the methacrylate group.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of methacryloyl chloride dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride salt.

-

Evaporate the dioxane from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in diethyl ether and wash with a dilute aqueous solution of sodium bicarbonate to remove any unreacted p-hydroxybenzoic acid, followed by a wash with water.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain the crude p-MBA.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of diethyl ether and hexane, to obtain pure this compound.

-

Dry the purified monomer under vacuum.

Polymerization in Nematic Liquid Crystalline Medium

This protocol details the free-radical polymerization of p-MBA in the nematic liquid crystal p-heptyloxybenzoic acid (HBA).[1][2]

Materials:

-

This compound (p-MBA)

-

p-Heptyloxybenzoic acid (HBA)

-

Benzoyl peroxide (initiator)

-

Diethyl ether

-

Hydroquinone (inhibitor)

Procedure:

-

Prepare a homogeneous mixture of p-MBA and HBA in the desired molar ratio (e.g., 1:1 or 0.5:1).

-

Add a specific amount of benzoyl peroxide as the initiator (e.g., 1-2 mol% with respect to the monomer).

-

Place the mixture in a polymerization tube.

-

Evacuate the tube and seal it under vacuum.

-

Heat the sealed tube in a thermostated oil bath to a temperature within the nematic range of the p-MBA/HBA mixture. The nematic range should be predetermined by differential scanning calorimetry (DSC) or polarized light microscopy.

-

Carry out the polymerization for a specified duration.

-

After polymerization, cool the tube to room temperature and break the seal.

-

Extract the reaction mixture repeatedly with diethyl ether containing a trace amount of hydroquinone. The monomer and HBA are soluble in ether, while the polymer is not.[2]

-

Collect the precipitated polymer by filtration.

-

Dry the polymer under vacuum to a constant weight.

Polymerization in Smectic Liquid Crystalline Medium

This protocol describes the UV-initiated polymerization of p-MBA in the smectic liquid crystal p-cetyloxybenzoic acid (CBA).[1][2]

Materials:

-

This compound (p-MBA)

-

p-Cetyloxybenzoic acid (CBA)

-

Mica plates

-

UV lamp

-

Diethyl ether

-

Hydroquinone (inhibitor)

Procedure:

-

Prepare a homogeneous mixture of p-MBA and CBA in the desired molar ratio (e.g., 1:1 or 0.5:1).

-

Deposit a thin film of the mixture onto a freshly cleaved mica plate.[1][2]

-

Melt the mixture on the plate and then cool it to room temperature to establish the smectic phase.

-

Place the mica plate with the sample in a quartz flask under a nitrogen atmosphere.

-

Position the flask in a thermostated setup under a UV lamp.

-

Irradiate the sample with UV light for a specified time at a temperature within the smectic range of the p-MBA/CBA mixture.

-

After polymerization, scrape the polymer from the mica plate.

-

Extract the product with diethyl ether containing a trace of hydroquinone to remove unreacted monomer and CBA.[2]

-

Collect the insoluble polymer by filtration.

-

Dry the polymer under vacuum.

Data Presentation

The following tables summarize the quantitative data for the polymerization of this compound in liquid crystalline media.

| Monomer | Liquid Crystalline Solvent | Molar Ratio (LC : Monomer) | Phase | Initiator | Polymerization Temperature |

| p-MBA | p-Heptyloxybenzoic Acid (HBA) | 1:1 | Nematic | Benzoyl Peroxide | Within nematic range |

| p-MBA | p-Heptyloxybenzoic Acid (HBA) | 1:0.5 | Nematic | Benzoyl Peroxide | Within nematic range |

| p-MBA | p-Cetyloxybenzoic Acid (CBA) | 1:1 | Smectic | UV Radiation | Within smectic range |

| p-MBA | p-Cetyloxybenzoic Acid (CBA) | 1:0.5 | Smectic | UV Radiation | Within smectic range |

| Polymerization Medium | Conversion (%) | Isotactic Triads (%) | Heterotactic Triads (%) | Syndiotactic Triads (%) |

| Nematic (55% conversion) | 55 | - | Increased amount | - |

| Smectic | - | Increased percentage | - | - |

| Solution (Reference) | - | - | - | Predominant |

Note: Specific quantitative values for tacticity are often determined by detailed analysis of NMR spectra and may vary based on precise experimental conditions. The table indicates general trends observed in the literature.[1][2]

Characterization of Polymers

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the polymerization and to get a qualitative idea of the polymer's tacticity. The carbonyl region of the IR spectrum is particularly informative.[1][2]

-

An absorption band around 1690 cm⁻¹ is predominant in isotactic poly(this compound).[1][2]

-

An absorption band around 1740 cm⁻¹ is characteristic of the syndiotactic polymer.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative determination of polymer tacticity. The poly(this compound) is first hydrolyzed to polymethacrylic acid, which is then methylated with diazomethane to yield poly(methyl methacrylate) (PMMA).[1][2] The tacticity is then determined from the NMR spectrum of the resulting PMMA.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Proposed mechanism for isotactic placement during polymerization in a smectic phase.

References

Application Notes and Protocols for a-Methacryloyloxybenzoic Acid in Stereospecific Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of α-Methacryloyloxybenzoic acid as a versatile monomer for the synthesis of stereospecific polymers. Detailed protocols for monomer synthesis, stereocontrolled polymerization, and polymer characterization are provided to guide researchers in exploring the potential of this functional polymer in various applications, including advanced drug delivery systems.

Introduction

α-Methacryloyloxybenzoic acid is a functional monomer that combines the reactive methacrylate group, capable of undergoing chain-growth polymerization, with a benzoic acid moiety. The presence of the carboxylic acid group offers opportunities for post-polymerization modification, pH-responsiveness, and interaction with active pharmaceutical ingredients (APIs). The stereochemical arrangement of the polymer backbone, or tacticity, significantly influences its physical, chemical, and biological properties. This document outlines methods to synthesize stereospecific, particularly isotactic, poly(α-Methacryloyloxybenzoic acid) and characterizes its properties for potential applications in drug development.

Monomer Synthesis: α-Methacryloyloxybenzoic Acid

A proposed synthetic route for α-Methacryloyloxybenzoic acid is via the esterification of salicylic acid with methacryloyl chloride. This method is adapted from established protocols for the esterification of salicylic acid.[1][2]

Experimental Protocol: Synthesis of α-Methacryloyloxybenzoic Acid

Materials:

-

Salicylic acid

-

Methacryloyl chloride

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve salicylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution in an ice bath to 0°C.

-

Add methacryloyl chloride (1.1 equivalents) dropwise to the solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure α-Methacryloyloxybenzoic acid.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Stereospecific Polymerization of α-Methacryloyloxybenzoic Acid

Two primary methods are proposed for achieving stereospecific polymerization of α-Methacryloyloxybenzoic acid: polymerization in a liquid crystalline medium to favor isotactic chain growth and anionic polymerization for controlled stereochemistry.

Method 1: Polymerization in a Liquid Crystalline Medium (Proposed)

This method aims to produce highly isotactic polymer by utilizing the ordered environment of a liquid crystal mesophase to direct the approach of the monomer to the growing polymer chain.

Materials:

-

α-Methacryloyloxybenzoic acid (monomer)

-

Nematic liquid crystal (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous toluene

-

Methanol

-

Glass polymerization tube

-

Vacuum line

-

Heating block/oil bath

Experimental Protocol:

-

Prepare a homogeneous solution of α-Methacryloyloxybenzoic acid, the nematic liquid crystal, and AIBN in a minimal amount of anhydrous toluene inside a glass polymerization tube.

-

Evaporate the toluene under a gentle stream of nitrogen, followed by drying under high vacuum to form a uniform film.

-

Seal the polymerization tube under vacuum.

-

Heat the tube to the desired temperature within the nematic phase of the liquid crystal (e.g., 60-80°C) to initiate polymerization.

-

Maintain the temperature for 24-48 hours.

-

After the polymerization, cool the tube to room temperature and break the seal.

-

Dissolve the contents in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent like methanol.

-

Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Method 2: Anionic Polymerization of a Protected Monomer (Proposed)

Anionic polymerization of methacrylate derivatives is a well-established method for producing stereoregular polymers. To prevent the acidic proton of the carboxylic acid from interfering with the anionic initiator, a protected version of the monomer, such as the tert-butyl ester of α-Methacryloyloxybenzoic acid, should be used, followed by post-polymerization deprotection. A detailed protocol for the anionic polymerization of tert-butyl methacrylate is provided as a template.[3][4]

Experimental Protocol:

Part A: Polymerization

-

Monomer and Solvent Purification: Purify tert-butyl α-methacryloyloxybenzoate and the solvent (e.g., THF) to remove any protic impurities.

-

Initiator Preparation: Prepare a solution of the initiator, such as n-butyllithium (n-BuLi) or diphenylmethyl lithium (DPhLi), in a suitable solvent under an inert atmosphere.

-

Polymerization:

-

In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, add the purified solvent and cool to the desired temperature (e.g., -78°C).

-

Add the initiator solution via syringe.

-

Slowly add the purified monomer to the initiator solution. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.

-

Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

-

-

Termination: Terminate the polymerization by adding a quenching agent, such as degassed methanol.

-

Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., a mixture of methanol and water), filter, and dry under vacuum.

Part B: Deprotection

-

Dissolve the protected polymer in a suitable solvent (e.g., dichloromethane).

-

Add a deprotecting agent, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction by ¹H NMR until the tert-butyl group is completely removed.

-

Precipitate the deprotected poly(α-Methacryloyloxybenzoic acid) in a non-solvent, filter, and dry.

Characterization of Poly(α-Methacryloyloxybenzoic Acid)

Data Presentation: Polymer Properties

The following table summarizes hypothetical but expected data for poly(α-Methacryloyloxybenzoic acid) synthesized under different conditions.

| Polymerization Method | Initiator/Medium | Temperature (°C) | Tacticity (Isotactic %) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| Free Radical | AIBN | 70 | ~20 | 50,000 | 2.1 | 135 |

| Liquid Crystalline | AIBN / 5CB | 70 | >70 | 45,000 | 1.8 | 150 |

| Anionic | n-BuLi | -78 | >90 | 30,000 | 1.1 | 162 |

Experimental Protocols for Characterization

4.2.1. Determination of Tacticity by ¹H NMR Spectroscopy

The tacticity of poly(α-Methacryloyloxybenzoic acid) can be determined after converting it to poly(methyl methacrylate) (PMMA) to compare with well-established NMR data.[5]

-

Hydrolysis: Hydrolyze the poly(α-Methacryloyloxybenzoic acid) to poly(methacrylic acid) using a suitable method (e.g., acid or base catalysis).

-

Methylation: Methylate the resulting poly(methacrylic acid) using diazomethane or another suitable methylating agent to obtain PMMA.

-

NMR Analysis:

-

Dissolve the resulting PMMA in a deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the signals corresponding to the α-methyl protons (typically between 0.8 and 1.4 ppm). The relative areas of the peaks corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads can be used to quantify the tacticity.

-

4.2.2. Determination of Molecular Weight by Gel Permeation Chromatography (GPC) [6][7][8][9][10]

-

Sample Preparation: Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., THF) at a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

-

Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).

-

Analysis: Inject the polymer solution and record the chromatogram.

-

Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the calibration curve.

4.2.3. Thermal Analysis by Differential Scanning Calorimetry (DSC) [11][12][13][14]

-

Sample Preparation: Accurately weigh a small amount of the dry polymer sample (5-10 mg) into an aluminum DSC pan and seal it.

-

Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected glass transition and melting point to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min).

-

Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve from the second heating scan.

Application in Drug Delivery: A Hypothetical Signaling Pathway

The carboxylic acid groups in poly(α-Methacryloyloxybenzoic acid) can be exploited for pH-responsive drug delivery. For instance, the polymer can self-assemble into micelles in aqueous solution, encapsulating a hydrophobic drug. In the acidic environment of a tumor or within the endosomes of cancer cells, the protonation of the carboxylate groups can lead to micelle destabilization and drug release.[15][16][17][18]

Proposed Mechanism of Action

Caption: pH-responsive drug delivery mechanism of poly(α-Methacryloyloxybenzoic acid) micelles.

Experimental Workflow for Drug Release Study

Caption: Workflow for in vitro pH-triggered drug release studies.

Conclusion

α-Methacryloyloxybenzoic acid is a promising monomer for the development of stereospecific polymers with tunable properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and characterization of these materials. The unique combination of a stereoregular backbone and functional carboxylic acid groups makes poly(α-Methacryloyloxybenzoic acid) a strong candidate for advanced applications, particularly in the field of controlled drug delivery, where its pH-responsive nature can be leveraged for targeted therapy. Further research into optimizing polymerization conditions and evaluating the in vivo performance of these polymers is warranted.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of poly(n-hexyl methacrylate)-b-poly(methyl methacrylate) via anionic polymerization with t-BuOK as the initiator at ambient temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. measurlabs.com [measurlabs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 8. aimplas.net [aimplas.net]

- 9. infinitalab.com [infinitalab.com]

- 10. m.youtube.com [m.youtube.com]

- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. thermalsupport.com [thermalsupport.com]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 15. researchgate.net [researchgate.net]

- 16. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for a-Methacryloyloxybenzoic Acid in Dental Resin Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of a-methacryloyloxybenzoic acid and its derivatives in the synthesis of dental resin composites. The information is intended to guide researchers in exploring the synthesis, characterization, and application of these novel monomers in restorative dental materials.

Introduction

Dental resin composites are a cornerstone of modern restorative dentistry, valued for their aesthetic qualities and direct application capabilities. The performance of these materials is largely dictated by the chemistry of the organic resin matrix. Standard resin systems are typically based on monomers like bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1][2] However, there is ongoing research to develop novel monomers that can enhance specific properties of the final composite, such as adhesion, biocompatibility, and mechanical strength.

One such area of investigation involves the incorporation of functional monomers containing carboxylic acid groups, such as a-methacryloyloxybenzoic acid. The introduction of a carboxylic acid moiety into the polymer network can offer several advantages, including improved adhesion to the tooth structure through chemical interaction with hydroxyapatite, enhanced hydrophilicity for better interaction with dentin, and the potential for therapeutic agent delivery.

A promising derivative, 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB), has been synthesized and evaluated for its potential in dental adhesive applications. Its performance in filled dental resin composites is an area of active research.

Synthesis of a-Methacryloyloxybenzoic Acid Monomer (BMPB)

The synthesis of 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB) is a key step in its application. Below is a generalized protocol based on reported syntheses of similar dental monomers.

Experimental Protocol: Synthesis of BMPB

Materials:

-

Glycerol dimethacrylate (GDMA)

-

Phthalic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glycerol dimethacrylate (GDMA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reactants: Slowly add a solution of phthalic anhydride in DCM to the flask.

-